4-Tert-butyl-5-methyl-1,3-thiazol-2-amine

Catalog No.
S13724426
CAS No.
M.F
C8H14N2S
M. Wt
170.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Tert-butyl-5-methyl-1,3-thiazol-2-amine

Product Name

4-Tert-butyl-5-methyl-1,3-thiazol-2-amine

IUPAC Name

4-tert-butyl-5-methyl-1,3-thiazol-2-amine

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

InChI

InChI=1S/C8H14N2S/c1-5-6(8(2,3)4)10-7(9)11-5/h1-4H3,(H2,9,10)

InChI Key

GBXKTCVHJLKWKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N)C(C)(C)C

4-Tert-butyl-5-methyl-1,3-thiazol-2-amine is an organic compound belonging to the thiazole family, characterized by a thiazole ring, a tert-butyl group, and a methyl group. The compound's molecular formula is C8H12N2SC_8H_{12}N_2S, and it has a molecular weight of approximately 172.25 g/mol. The presence of the thiazole ring imparts unique chemical properties, while the tert-butyl and methyl groups enhance its lipophilicity, potentially influencing its biological activity and interactions with various molecular targets.

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones using reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
  • Reduction: Reduction reactions can convert the thiazole ring into dihydrothiazole derivatives, typically employing catalytic hydrogenation with palladium on carbon or lithium aluminum hydride.
  • Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for the introduction of various substituents using halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Compounds containing thiazole rings are known for their diverse biological activities. 4-Tert-butyl-5-methyl-1,3-thiazol-2-amine has been studied for its potential pharmacological properties, including:

  • Antimicrobial Activity: Thiazole derivatives often exhibit antibacterial and antifungal properties.
  • Antitumor Activity: Some studies have indicated that related compounds may have cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .

The specific biological mechanisms of action for 4-tert-butyl-5-methyl-1,3-thiazol-2-amine involve its interaction with enzymes and receptors, modulating their activity due to its structural features.

The synthesis of 4-tert-butyl-5-methyl-1,3-thiazol-2-amine typically involves several steps:

  • Formation of Thiosemicarbazone: The reaction begins with 4-tert-butylbenzaldehyde reacting with thiosemicarbazide under acidic conditions (often using hydrochloric acid or sulfuric acid) to form the corresponding thiosemicarbazone.
  • Cyclization: This intermediate is then cyclized to produce the thiazole ring.
  • Purification: The final product is usually purified through recrystallization or chromatography to ensure high yield and purity .

Industrial production may utilize continuous flow reactors and optimized reaction conditions to enhance efficiency.

4-Tert-butyl-5-methyl-1,3-thiazol-2-amine has several potential applications:

  • Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals due to its biological activities.
  • Agricultural Chemistry: Its antimicrobial properties may be explored in agricultural applications as a pesticide or fungicide.
  • Material Science: The compound could be investigated for use in developing novel materials with specific electronic or photonic properties .

Research into the interactions of 4-tert-butyl-5-methyl-1,3-thiazol-2-amine with biological targets is ongoing. Studies typically focus on:

  • Enzyme Inhibition: Investigating how this compound affects enzyme activity could reveal its potential as a therapeutic agent.
  • Receptor Binding: Understanding how it interacts with various receptors can provide insights into its pharmacological applications.

These studies are essential for elucidating the mechanism of action and optimizing the compound for specific therapeutic uses .

Several compounds share structural similarities with 4-tert-butyl-5-methyl-1,3-thiazol-2-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-tert-butylphenolTert-butyl group without thiazole ringCommonly used as an antioxidant
4,4’-Di-tert-butylbiphenylTwo tert-butyl groupsExhibits unique thermal stability
4-tert-butylphenylboronic acidBoronic acid group instead of thiazoleImportant in Suzuki coupling reactions
5-MethylthiazoleThiazole ring without tert-butyl groupUsed in flavoring and fragrance

Uniqueness

The uniqueness of 4-tert-butyl-5-methyl-1,3-thiazol-2-amine lies in its combination of both the thiazole ring and tert-butyl group. This structural configuration imparts distinct chemical reactivity and biological properties that differentiate it from similar compounds. Its potential applications in medicinal chemistry and material science highlight its significance in ongoing research efforts.

Core Structure and Systematic Naming

4-tert-butyl-5-methyl-1,3-thiazol-2-amine belongs to the thiazole family, characterized by a five-membered aromatic ring containing one sulfur and one nitrogen atom. Its IUPAC name derives from the substituents attached to the thiazole core:

  • Position 4: A tert-butyl group (-C(CH₃)₃).
  • Position 5: A methyl group (-CH₃).
  • Position 2: An amine (-NH₂).

The systematic name follows IUPAC priority rules, with numbering starting at the sulfur atom (position 1) and proceeding counterclockwise.

Table 1: Key Structural and Chemical Identifiers

PropertyValueSource
Molecular FormulaC₈H₁₄N₂SPubChem
Molecular Weight170.28 g/molPubChem
CAS Registry Number82202-31-1PubChem
SMILESCC(C)(C)C1=CSC(=N1)NCPubChem
InChIKeyNEALBPIDYISVSU-UHFFFAOYSA-NPubChem

Spectroscopic and Computational Characterization

  • Nuclear Magnetic Resonance (NMR): The tert-butyl group’s nine equivalent protons appear as a singlet near δ 1.3 ppm, while the methyl group at position 5 resonates as a triplet due to coupling with the thiazole ring protons.
  • Mass Spectrometry: The molecular ion peak at m/z 170 confirms the molecular weight, with fragmentation patterns revealing loss of the tert-butyl group (-57 Da).

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

170.08776963 g/mol

Monoisotopic Mass

170.08776963 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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